
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.
Mecanismo De Acción
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 works by selectively blocking β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are activated by the neurotransmitter epinephrine (adrenaline) and the hormone norepinephrine (noradrenaline). When activated, β2-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which in turn activates a variety of downstream signaling pathways. By blocking β2-adrenergic receptors, this compound 118,551 inhibits the production of cAMP and downstream signaling pathways.
Biochemical and Physiological Effects
This compound 118,551 has a variety of biochemical and physiological effects. By blocking β2-adrenergic receptors, it inhibits bronchodilation, vasodilation, and glycogenolysis. It also inhibits the release of insulin from pancreatic β-cells and inhibits lipolysis in adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the specific effects of β2-adrenergic receptor signaling. However, its selectivity is not absolute, and it can also block other receptors, such as β1-adrenergic receptors and α1-adrenergic receptors, at high concentrations. Additionally, its effects can vary depending on the experimental conditions, such as the concentration of this compound 118,551 and the duration of exposure.
Direcciones Futuras
There are many future directions for research involving 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551. One area of research is the development of more selective β2-adrenergic receptor antagonists that do not block other receptors. Another area of research is the study of the physiological and biochemical effects of β2-adrenergic receptor signaling in different tissues and under different conditions. Finally, the use of this compound 118,551 in clinical research may provide insight into the role of β2-adrenergic receptor signaling in various diseases and conditions.
Métodos De Síntesis
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 can be synthesized by reacting 4-chloro-3-methylphenol with epichlorohydrin to form 1-(4-chloro-3-methylphenoxy)-2,3-epoxypropane. The resulting compound is then reacted with diethanolamine to form this compound, which is this compound 118,551.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It is used as a tool to selectively block β2-adrenergic receptors, which are involved in a variety of physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By selectively blocking β2-adrenergic receptors, researchers can study the specific effects of β2-adrenergic receptor signaling on these processes.
Propiedades
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(2-hydroxyethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3/c1-9-6-11(2-3-12(9)13)17-8-10(16)7-14-4-5-15/h2-3,6,10,14-16H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSBFTUYZPAIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNCCO)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]morpholine](/img/structure/B359420.png)
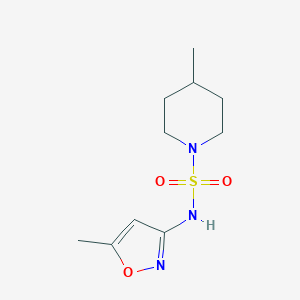
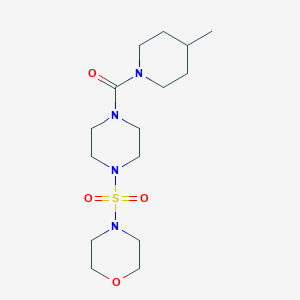
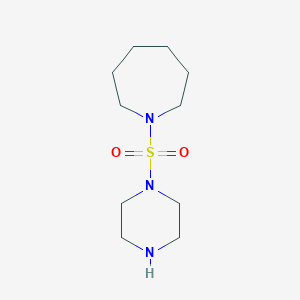
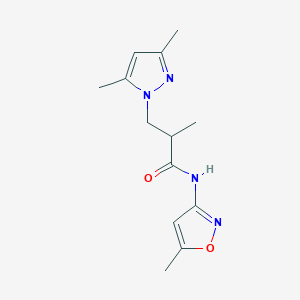

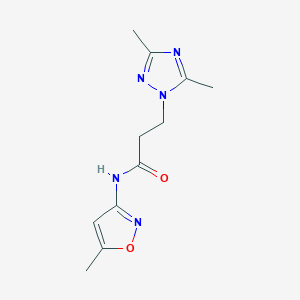
![3-[(Dimethylsulfamoyl)amino]phenyl morpholine-4-carboxylate](/img/structure/B359438.png)
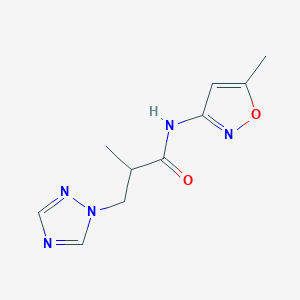
![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)
![4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359444.png)
![3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359445.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide](/img/structure/B359446.png)